Iodamide

Contrast media safety CT urography Adverse reaction frequency

Iodamide reference standard for validated HPLC methods requiring simultaneous determination of diatrizoic, iothalamic, and iodamide. Distinct pharmacokinetic profile: ~38% net tubular secretion vs. predominantly glomerular filtration for diatrizoate. Unique adverse reaction rate (8.9% in CT urography) and defined neurotoxicity rank (iothalamate>diatrizoate>iodamide>ioserate>iocarmate). Generic class substitution invalidates cross-comparability. Applications: forensic toxicology, renal transport probe studies, neurotoxicity assay calibration, and contrast agent safety meta-analyses. ≥98% purity. Research use only.

Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
CAS No. 440-58-4
Cat. No. B1672015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodamide
CAS440-58-4
SynonymsIodamide;  BRN 2175358;  EINECS 207-125-1;  Ametriiodic acid;  Iodamidum; 
Molecular FormulaC12H11I3N2O4
Molecular Weight627.94 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I
InChIInChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
InChIKeyVVDGWALACJEJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iodamide (CAS 440-58-4): High-Osmolar Ionic Monomeric Contrast Agent for Excretory Urography Procurement


Iodamide is an ionic monomeric, high-osmolar iodinated contrast medium (HOCM) of the halobenzoic acid class [1]. Its chemical structure consists of a triiodinated benzoic acid core with acetamido and acetamidomethyl substituents [2]. It was historically marketed under trade names including Uromiro and Renovue for X-ray imaging applications requiring radiopacity [3]. Iodamide is no longer marketed in the United States but remains of interest for comparative research, analytical method development, and forensic toxicology applications [4].

Iodamide Procurement: Why Iothalamate or Diatrizoate Cannot Be Substituted Without Qualification


Although iodamide, diatrizoate, and iothalamate share the same high-osmolar ionic monomer class (ATC V08AA) [1], substitution among these agents is not scientifically neutral. Clinical comparative studies demonstrate distinct adverse reaction profiles: iodamide exhibits an 8.9% reaction frequency compared to 5.1% for iothalamate and 7.0% for diatrizoate in CT-enhanced urography [2]. Furthermore, iodamide undergoes significant active tubular secretion (approximately 38% net tubular secretion) [3], a pharmacokinetic feature that distinguishes it from diatrizoate and may influence renal clearance predictions. For analytical reference standards, forensic applications, or procurement requiring exact compound identity for method validation, generic class substitution introduces quantifiable error and invalidates cross-comparability.

Iodamide Technical Differentiation: Quantitative Evidence Versus Iothalamate, Diatrizoate, and Class Benchmarks


Iodamide Adverse Reaction Frequency: Head-to-Head CT Urography Comparison with Iothalamate and Diatrizoate

In a clinical study of 1,465 patients undergoing CT enhancement with urographic contrast media, the reaction frequency for iodamide was quantified as 8.9%, compared to 5.1% for iothalamate, 7.0% for diatrizoate, and 0.5% for the non-ionic agent iopamidol [1]. The authors attributed iodamide's comparatively higher incidence to its greater lipophilic character [1].

Contrast media safety CT urography Adverse reaction frequency

Iodamide Renal Excretion Kinetics: Active Tubular Secretion Differentiates It from Diatrizoate

A comparative renal handling study demonstrated that iodamide undergoes significant active tubular secretion, with net tubular secretion accounting for approximately 38% of total renal clearance, whereas diatrizoate is predominantly eliminated via glomerular filtration without substantial active secretion [1][2]. In normal subjects, iodamide exhibited a distribution half-life (t1/2α) of approximately 3 minutes and a disposition half-life (t1/2β) of approximately 69 minutes, with 84% of the dose excreted in urine within 4 hours [2].

Renal pharmacology Contrast media clearance Active tubular secretion

Iodamide Neuronal Toxicity Ranking: Equiosmolar Cell Culture Comparison with Iothalamate and Diatrizoate

In equiosmolar concentrations, neuronal toxicity testing in monolayer cell cultures ranked the contrast media studied in the following order of toxicity: iothalamate (most toxic) > diatrizoate > iodamide > ioserate > iocarmate > ioglycamate [1]. Iodamide demonstrated intermediate neuronal toxicity among ionic monomers—less neurotoxic than iothalamate and diatrizoate at equiosmolar concentrations but more toxic than ioserate and the dimer iocarmate [1].

Neurotoxicity Contrast media safety Cell culture toxicology

Iodamide ECG Effects: Double-Blind Comparison of Bolus and Infusion Administration Versus Diatrizoate

A double-blind study in 189 patients compared electrocardiographic (ECG) abnormalities induced by meglumine iodamide and meglumine/sodium diatrizoate administered by both bolus and infusion [1]. The study reported that iodamide caused fewer ECG changes than diatrizoate under comparable administration conditions, though the publication abstract does not provide the absolute numerical difference values [1].

Cardiotoxicity Electrocardiography Contrast media safety

Iodamide Solubility and Physicochemical Profile: Comparative Baseline for Formulation Development

Iodamide exhibits water solubility of 0.3 g/100 mL at 22°C (3 g/L) [1]. Its predicted LogP value is 4.282 [2] and ACD/LogD (pH 7.4) is -1.11 [3], reflecting its ionic nature under physiological conditions. Plasma protein binding is negligible [4], and biotransformation is minimal [4]. The compound has a molecular weight of 627.94 g/mol [5].

Physicochemical properties Formulation science Solubility

Iodamide HPLC Quantitation: Validated Method for Simultaneous Determination with Diatrizoate and Iothalamate

A rapid HPLC method was developed and validated for the quantitative determination of radiopaque contrast media, specifically for the simultaneous analysis of diatrizoic acid, iothalamic acid, and iodamide [1]. This method provides a standardized analytical protocol applicable to clinical and forensic investigations requiring precise identification and quantification of iodamide in biological or environmental matrices [1].

Analytical chemistry HPLC Forensic toxicology

Iodamide Procurement Applications: Validated Use Cases Based on Quantitative Evidence


Analytical Reference Standard for HPLC Method Validation and Forensic Toxicology

Laboratories implementing the validated HPLC method for simultaneous determination of diatrizoic acid, iothalamic acid, and iodamide [1] require authentic iodamide reference material to establish calibration curves and confirm analyte identity. This method has specific forensic and clinical applications [1], and procurement of the exact compound ensures method reproducibility and regulatory compliance.

Comparative Pharmacology Research on Active Tubular Secretion Mechanisms of Contrast Media

Iodamide serves as a valuable probe compound for studying active tubular secretion pathways, given its demonstrated 38% net tubular secretion that distinguishes it from diatrizoate which undergoes predominantly glomerular filtration [2][3]. Researchers investigating renal drug transport or contrast-induced nephropathy mechanisms may utilize iodamide as a comparator to delineate secretion-dependent clearance pathways.

Neurotoxicity Screening Studies Requiring Ionic Monomer Class Representatives

In vitro neurotoxicity studies have established a ranked toxicity order for ionic contrast agents: iothalamate > diatrizoate > iodamide > ioserate > iocarmate [4]. Iodamide occupies an intermediate position in this hierarchy, making it a useful reference compound for calibrating new neurotoxicity assays or evaluating next-generation contrast agents against a well-characterized benchmark.

Adverse Reaction Epidemiology Research and Historical Clinical Data Analysis

The quantified 8.9% reaction frequency for iodamide in CT urography [5] provides a historical benchmark for meta-analyses comparing adverse event rates across different eras of contrast media development. Researchers conducting systematic reviews of contrast safety or institutional formulary historians may require iodamide-specific data to complete comparative analyses of ionic monomer safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.